molecular formula C22H16FN3O3S B11441168 (2E)-6-(4-fluorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-fluorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11441168
M. Wt: 421.4 g/mol
InChI Key: FCJAFJICWRQTNV-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and thiazolotriazine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl compounds with thiazolotriazine precursors under acidic or basic conditions.

    Alkylation: Introducing the prop-2-en-1-yloxy group through alkylation reactions using appropriate alkylating agents.

    Fluorination: Incorporating the fluorophenyl group using fluorinating reagents.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets and pathways.

Industry

In the industrial sector, the compound may be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.

    Alkylated Phenyl Compounds: Compounds with alkyl groups attached to phenyl rings.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H16FN3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

(2E)-6-[(4-fluorophenyl)methyl]-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H16FN3O3S/c1-2-11-29-18-6-4-3-5-15(18)13-19-21(28)26-22(30-19)24-20(27)17(25-26)12-14-7-9-16(23)10-8-14/h2-10,13H,1,11-12H2/b19-13+

InChI Key

FCJAFJICWRQTNV-CPNJWEJPSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.